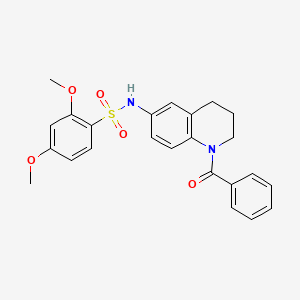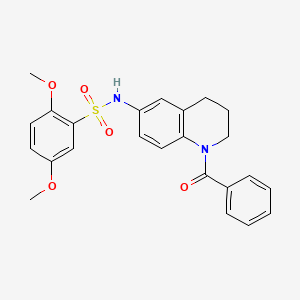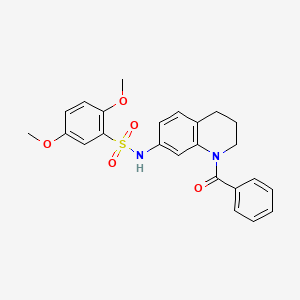![molecular formula C22H22N2O6S B6560214 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946333-45-5](/img/structure/B6560214.png)
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is an organic compound notable for its unique structure that integrates a furan ring, a tetrahydroquinoline, and a benzene sulfonamide moiety. This compound has garnered attention in various fields of scientific research due to its potential pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, including:
Formation of the furan-2-carbonyl intermediate: This step usually involves the acylation of furan using reagents like acyl chlorides under acidic conditions.
Formation of the tetrahydroquinoline scaffold: This can be achieved via the Pictet-Spengler reaction, where an amino compound undergoes cyclization with an aldehyde or ketone.
Coupling with dimethoxybenzene sulfonamide: This involves a nucleophilic substitution reaction, where the tetrahydroquinoline intermediate is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
For industrial-scale production, optimization of yield and purity is critical. This typically involves:
Scaling up the reaction steps under controlled conditions.
Utilizing continuous flow reactors to enhance reaction efficiency.
Implementing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the furan ring or the tetrahydroquinoline unit, often yielding highly reactive intermediates.
Reduction: Reduction reactions can target the furan carbonyl group, converting it into alcohol derivatives.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, allowing modifications of the side chains.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or osmium tetroxide.
Reduction: Employing hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing bases such as sodium hydride in aprotic solvents like DMF (dimethylformamide).
Major Products Formed
Oxidation Products: Corresponding alcohols or carboxylic acids.
Reduction Products: Alcohols derived from the furan carbonyl reduction.
Substitution Products: Various substituted sulfonamide derivatives.
Scientific Research Applications
This compound has found applications in multiple research domains:
Chemistry: It's used as a building block in synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions due to its intricate structure.
Industry: Utilized in the development of specialized chemicals and materials, particularly in the context of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action largely depends on its application:
Enzymatic Inhibition: It can act as a competitive inhibitor for specific enzymes, binding to active sites and preventing substrate interaction.
Signaling Pathways: May modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other similar compounds, N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its:
Structural Complexity: Integration of multiple functional groups makes it a versatile compound for various reactions.
Pharmacological Potential:
List of Similar Compounds
N-[2-(Furan-2-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-yl]-2-methoxybenzene-1-sulfonamide.
N-[1-(Furan-2-carbonyl)-3,4-dihydroisoquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.
N-[1-(Thien-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide.
Remember, this compound is as dynamic as it sounds. Hope you found this breakdown both informative and fascinating. Got another topic in mind?
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-17-8-10-19(29-2)21(14-17)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)20-6-4-12-30-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNHCXLTXLJCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea](/img/structure/B6560136.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6560146.png)
![N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560156.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6560169.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6560185.png)
![8-(2,5-dimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6560200.png)


![2,5-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560229.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6560236.png)
![2,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560247.png)
![2,5-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6560250.png)
